(+)-Isoborneol

Übersicht

Beschreibung

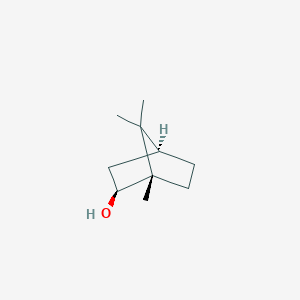

(+)-isoborneol is a borneol.

This compound is a natural product found in Artemisia thuscula, Curcuma xanthorrhiza, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties : (+)-Isoborneol demonstrates potent antiviral activity against herpes simplex virus type 1 (HSV-1). It inactivates the virus and inhibits viral replication without significant cytotoxicity. Notably, this compound specifically inhibits the glycosylation of viral polypeptides (Armaka et al., 1999).

Cardiovascular Applications : Studies have shown that this compound can attenuate low-density lipoprotein accumulation and foam cell formation in macrophages, which is relevant for atherosclerotic disease (Wang et al., 2020).

Neuroprotective Effects : this compound has shown neuroprotective effects against 6-hydroxydopamine-induced cell death in human neuroblastoma cells. It reduces reactive oxygen species generation and apoptosis, suggesting potential in treating neurodegenerative diseases associated with oxidative stress (Tian et al., 2007).

Pest Repellent : Isoborneol exhibits repellent effects on subterranean termites, creating effective barriers in soils of various compositions without affecting termite survival (Bläske et al., 2003).

Control of Fungal Growth : this compound can inhibit spore production of Aspergillus flavus, a significant pathogen in agriculture. It acts as a natural antisporulating agent, reducing contamination in crops like peanuts (Wang & Shang, 2022).

Environmental Applications : Isoborneol is studied for its potential in water purification. It's used as a target compound in research for predicting the capacity of powdered activated carbon to remove trace organic compounds in natural waters (Knappe et al., 1998).

Sensor Technology : Molecularly imprinted polymers (MIP) based sensors are developed to detect isoborneol in aqueous samples, showing promise for environmental monitoring and water quality assessment (Braga et al., 2016).

Eigenschaften

CAS-Nummer |

16725-71-6 |

|---|---|

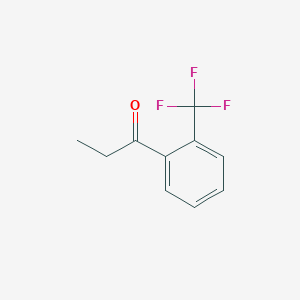

Molekularformel |

C10H18O |

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1 |

InChI-Schlüssel |

DTGKSKDOIYIVQL-OYNCUSHFSA-N |

Isomerische SMILES |

C[C@]12CC[C@H](C1(C)C)C[C@@H]2O |

SMILES |

CC1(C2CCC1(C(C2)O)C)C |

Kanonische SMILES |

CC1(C2CCC1(C(C2)O)C)C |

Siedepunkt |

212 °C |

Color/Form |

White to off-white crystals White translucent lumps |

Dichte |

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ |

Flammpunkt |

150 °F (60 °C) /closed cup/ |

melting_point |

202 °C Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ 214 °C |

| 16725-71-6 124-76-5 507-70-0 |

|

Physikalische Beschreibung |

Liquid White translucent solid; [Hawley] Solid |

Piktogramme |

Flammable |

Haltbarkeit |

Stable under recommended storage conditions. |

Löslichkeit |

In water, 738 mg/L at 25 °C Slightly soluble in propylene glycol Soluble in alcohol and ethe |

Dampfdruck |

0.03 [mmHg] 5.02X10-2 mm Hg at 25 °C |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)

![4-Methyl-N'-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide](/img/structure/B98051.png)